5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole
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Overview
Description
5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole is an organic compound that features a unique combination of a benzodioxole ring, a methoxy group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved by cyclizing catechol with disubstituted halomethanes under basic conditions.
Methoxylation: The benzodioxole ring is then methoxylated using methanol and a suitable catalyst.
Isoxazole Ring Formation: The final step involves the formation of the isoxazole ring through a cyclization reaction with appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential anticancer properties, particularly against prostate and pancreatic cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole ring but lacks the isoxazole ring.
Methylenedioxybenzene: Similar methylenedioxy functional group but different overall structure.
Indole-based Compounds: Similar anticancer properties but different core structures.
Uniqueness
5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole is unique due to its combination of a benzodioxole ring, a methoxy group, and an isoxazole ring, which confer specific chemical and biological properties .
Properties
IUPAC Name |
5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-20-16-8-12(9-17-18(16)22-11-21-17)7-14-10-15(19-23-14)13-5-3-2-4-6-13/h2-6,8-9,14H,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZYXNIUNNKABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CC3CC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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